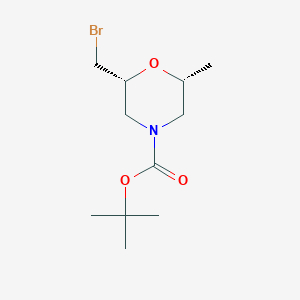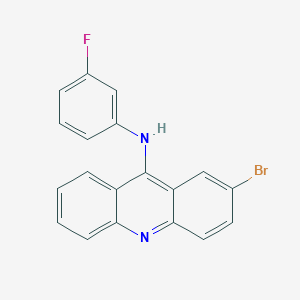![molecular formula C18H20ClN3O2 B12925488 Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- CAS No. 124437-50-9](/img/structure/B12925488.png)
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- is a complex organic compound that features a benzaldehyde moiety substituted with a 6-chloro-3-pyridazinyl group and a piperidinyl ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- typically involves multiple steps, starting with the preparation of the core benzaldehyde structure. The piperidinyl ethoxy chain is then attached via nucleophilic substitution reactions, often using piperidine and ethoxy reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups, electrophilic reagents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzaldehyde derivatives
Scientific Research Applications
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions that form covalent bonds with nucleophilic sites on biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-3-pyridazinyl)benzaldehyde: Shares the core benzaldehyde structure with a 6-chloro-3-pyridazinyl group but lacks the piperidinyl ethoxy chain.
Benzaldehyde, 4-chloro-: Similar structure but with a chlorine substituent on the benzaldehyde ring.
Uniqueness
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- is unique due to the presence of both the 6-chloro-3-pyridazinyl group and the piperidinyl ethoxy chain, which confer distinct chemical and biological properties
Properties
CAS No. |
124437-50-9 |
|---|---|
Molecular Formula |
C18H20ClN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-[2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-5-6-18(21-20-17)22-10-7-14(8-11-22)9-12-24-16-3-1-15(13-23)2-4-16/h1-6,13-14H,7-12H2 |
InChI Key |
ZLKXCFJTGDNRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCOC2=CC=C(C=C2)C=O)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


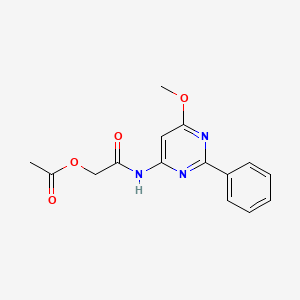
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
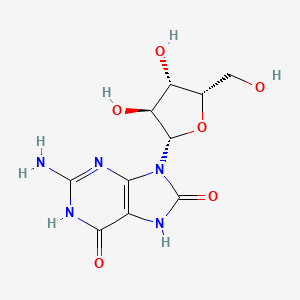
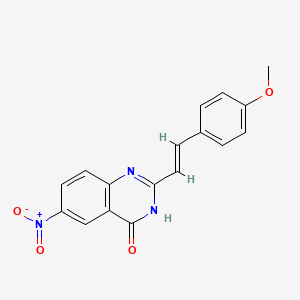
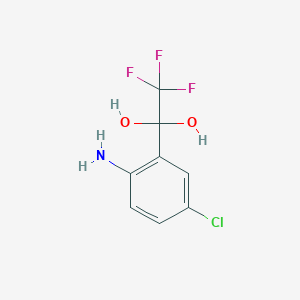
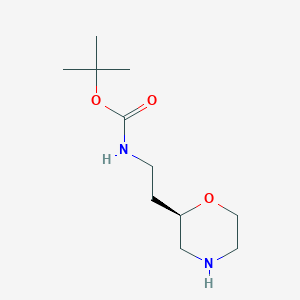
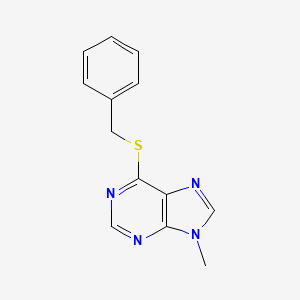
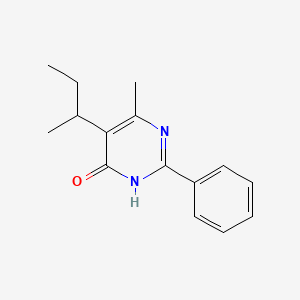
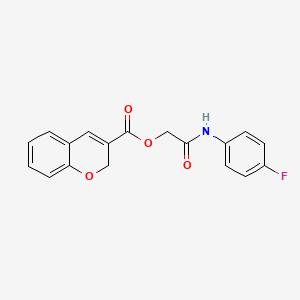
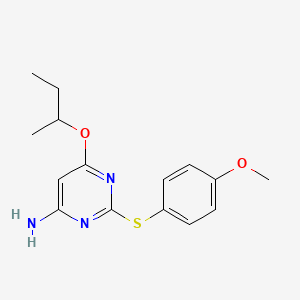

![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
